molecular formula C15H16N2O B5210104 N-(3-phenylpropyl)pyridine-4-carboxamide CAS No. 6429-42-1

N-(3-phenylpropyl)pyridine-4-carboxamide

Cat. No.: B5210104
CAS No.: 6429-42-1
M. Wt: 240.30 g/mol
InChI Key: RXNFXDKBTBJBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenylpropyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C15H16N2O. It is known for its unique structure, which includes a pyridine ring substituted with a carboxamide group and a phenylpropyl chain.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with 3-phenylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

N-(3-phenylpropyl)pyridine-4-carboxamide has been studied for its potential in inhibiting various cancer cell lines. Its structural features suggest it may interact with specific biological targets involved in cancer progression.

  • Case Study: Polo-like Kinase 1 Inhibition
    Research has highlighted the efficacy of compounds similar to this compound in targeting Polo-like kinase 1 (Plk1), a critical regulator of cell division. Inhibitors of Plk1 have shown promise in treating cancers characterized by uncontrolled cell proliferation .

Neuropharmacology

The compound has been explored for its effects on G protein-gated inwardly rectifying potassium (GIRK) channels, which play a role in neuronal excitability and neurotransmitter release.

  • Mechanism of Action
    This compound acts as an activator of GIRK channels, facilitating potassium ion flow into cells, thereby influencing neuronal signaling . This mechanism suggests potential applications in treating neurological disorders.

Fungicidal Properties

This compound derivatives have been investigated for their fungicidal properties against phytopathogenic fungi.

  • Patent Insights
    A patent application describes the use of N-(3-phenylpropyl)carboxamide derivatives as effective fungicides. These compounds demonstrate activity against various fungal pathogens, making them valuable in agricultural pest management .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Substituent Effect on Activity Notes
Phenyl groupEnhances lipophilicityImproves membrane permeability
Carboxamide groupEssential for activityCritical for binding to biological targets

SAR studies indicate that modifications to the phenyl and carboxamide groups can significantly alter the compound's potency and selectivity towards specific targets.

Future Directions and Research Opportunities

The unique properties of this compound open avenues for further research:

  • Targeted Cancer Therapies
    Continued exploration into its anticancer properties could lead to the development of novel targeted therapies.
  • Neuropharmacological Applications
    Investigating its role as a GIRK channel modulator may yield new treatments for neurological disorders, particularly those involving dysregulated neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-phenylpropyl)pyridine-4-carboxamide is unique due to its specific structural combination of a pyridine ring, carboxamide group, and phenylpropyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(3-phenylpropyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15(14-8-11-16-12-9-14)17-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNFXDKBTBJBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367701
Record name N-(3-phenylpropyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6429-42-1
Record name N-(3-phenylpropyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.